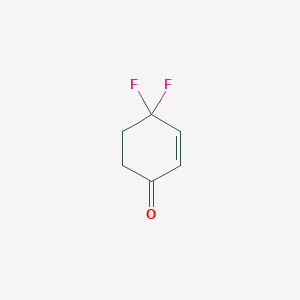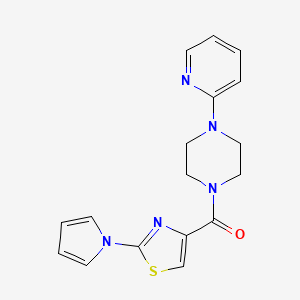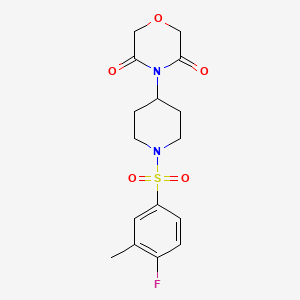
4-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a useful research compound. Its molecular formula is C16H19FN2O5S and its molecular weight is 370.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research on compounds with similar structural motifs, such as morpholine and piperidine derivatives, has highlighted their role in forming intricate hydrogen-bonding patterns. Studies like that by Smith, Wermuth, and Sagatys (2011) have explored the crystal structures of compounds involving morpholine and piperidine, demonstrating how these structures exhibit diverse hydrogen-bonding patterns. This research contributes to understanding the molecular architecture and potential applications of compounds like 4-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione in fields ranging from material science to pharmaceuticals (Smith, Wermuth, & Sagatys, 2011).
Antimicrobial Activity and Molecular Docking
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial potency. Janakiramudu et al. (2017) synthesized sulfonamides and carbamates derived from a precursor compound, showcasing good to potent antimicrobial activity. This insight into the antimicrobial potency of structurally similar compounds suggests potential applications in developing new antimicrobial agents (Janakiramudu et al., 2017).
Chemical Reactivity and Synthetic Applications
The reactivity of compounds with similar structural features has been extensively studied, providing valuable information on their synthetic applications. For instance, Bottomley, Boyd, and Monteil (1980) explored the ene-type reactions involving transfer of acyl groups, which could be relevant to understanding the reactivity of this compound in synthetic chemistry (Bottomley, Boyd, & Monteil, 1980).
Fluorescent Probes and Imaging Applications
The development of fluorescent probes based on morpholine derivatives, as studied by Sun et al. (2018), demonstrates the utility of these compounds in biological imaging. The construction of a novel two-photon fluorescent probe for detecting reducing agents showcases the potential of using morpholine and piperidine derivatives in creating sensitive imaging tools for biomedical research (Sun et al., 2018).
Ionic Liquid Crystals and Material Science
The design of ionic liquid crystals using piperidinium, piperazinium, and morpholinium cations, as investigated by Lava, Binnemans, and Cardinaels (2009), illustrates the versatility of these compounds in material science. This research underlines the potential applications of this compound in designing new materials with tailored properties (Lava, Binnemans, & Cardinaels, 2009).
Properties
IUPAC Name |
4-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O5S/c1-11-8-13(2-3-14(11)17)25(22,23)18-6-4-12(5-7-18)19-15(20)9-24-10-16(19)21/h2-3,8,12H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIZYTGGISIPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)COCC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B2706574.png)

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2706578.png)
![methyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706580.png)
![Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2706581.png)
![2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride](/img/structure/B2706582.png)
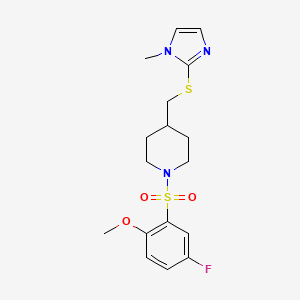
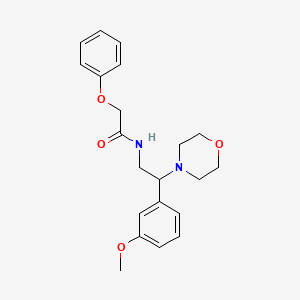
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2706586.png)
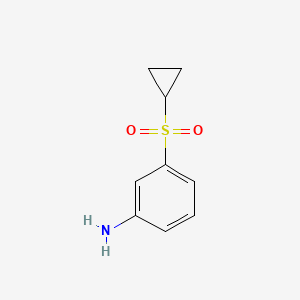
![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2706591.png)
